![molecular formula C20H16FN3O3S2 B2589026 3-fluoro-4-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 912623-91-7](/img/structure/B2589026.png)
3-fluoro-4-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-fluoro-4-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” is a complex organic molecule. It contains several functional groups, including a thiazolo[5,4-b]pyridine ring, a benzenesulfonamide group, and a fluoro-methoxy group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The thiazolo[5,4-b]pyridine ring and benzenesulfonamide group would likely contribute significantly to the compound’s properties .Scientific Research Applications
Synthesis and Photodynamic Therapy Applications
Benzenesulfonamide derivatives, such as zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, have been synthesized and characterized. These compounds display good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates for Type II photosensitizers in the treatment of cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Inhibition of Kynurenine 3-Hydroxylase
Benzenesulfonamide compounds have been studied for their inhibitory effects on kynurenine 3-hydroxylase, a potential therapeutic target in the treatment of diseases related to the kynurenine pathway. High-affinity inhibitors of this enzyme have been identified, showing potential for detailed investigation of the kynurenine pathway's role in neuronal injury (Röver et al., 1997).
COX-2 Inhibition for Anti-Inflammatory Applications
A series of 1,5-diarylpyrazoles with a substituted benzenesulfonamide moiety have been synthesized and evaluated for their selectivity and potency as cyclooxygenase-2 (COX-2) inhibitors. These studies have led to the identification of compounds with significant anti-inflammatory activity and pharmacokinetic properties, suggesting their utility in developing new anti-inflammatory drugs (Pal et al., 2003).
Anticancer Activity
New derivatives of benzenesulfonamide have been synthesized and evaluated for their anticancer potential. Certain compounds have shown significant inhibitory activity against various cancer cell lines, indicating the potential for further development as anticancer agents (Gul et al., 2016).
Anticonvulsant Properties
Benzenesulfonamide derivatives have been investigated for their anticonvulsant activity, with some compounds demonstrating protection against induced convulsions. This research highlights the therapeutic potential of these compounds in the treatment of seizure disorders (Farag et al., 2012).
Future Directions
properties
IUPAC Name |
3-fluoro-4-methoxy-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O3S2/c1-12-10-13(19-23-17-4-3-9-22-20(17)28-19)5-7-16(12)24-29(25,26)14-6-8-18(27-2)15(21)11-14/h3-11,24H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRSRYNCEIYTIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-4-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

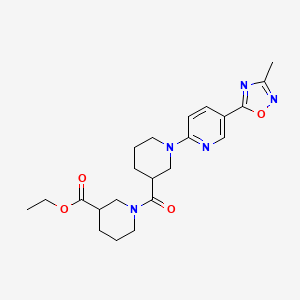
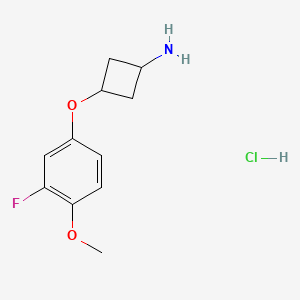
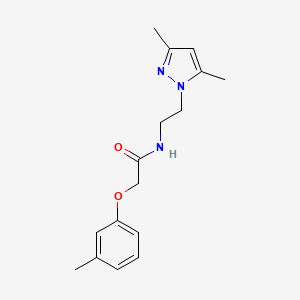
![2-(2,4-dichlorophenoxy)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2588946.png)
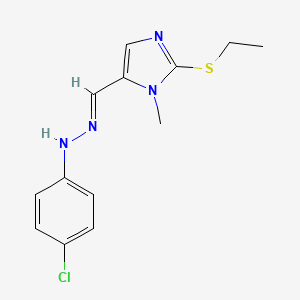

![3-amino-4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2588950.png)
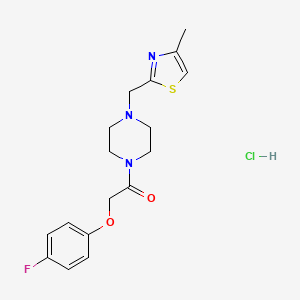
![3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2588953.png)
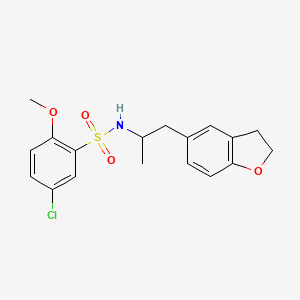
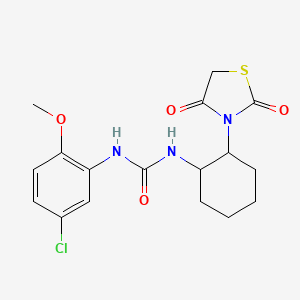
![6-chloro-N-[4-(morpholine-4-sulfonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2588963.png)
![3-[5-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2588965.png)
![N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2588966.png)